Cas no 1062607-49-1 (D,L-O-Desmethyl Venlafaxine-d10)

D,L-O-Desmethyl Venlafaxine-d10 化学的及び物理的性質
名前と識別子
-
- D,L-O-Desmethyl Venlafaxine-d10
- 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl-2,2,3,3,4,4,5,5,6,6-d10)ethyl]phenol
- Desvenlafaxine-d10
-
D,L-O-Desmethyl Venlafaxine-d10 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D296504-1mg |
D,L-O-Desmethyl Venlafaxine-d10 |
1062607-49-1 | 1mg |
$ 228.00 | 2023-09-08 | ||
TRC | D296504-10mg |
D,L-O-Desmethyl Venlafaxine-d10 |
1062607-49-1 | 10mg |
$ 1694.00 | 2023-09-08 |
D,L-O-Desmethyl Venlafaxine-d10 関連文献
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
D,L-O-Desmethyl Venlafaxine-d10に関する追加情報
Recent Advances in the Study of D,L-O-Desmethyl Venlafaxine-d10 (CAS: 1062607-49-1): A Comprehensive Research Brief
D,L-O-Desmethyl Venlafaxine-d10, a deuterated analog of the major active metabolite of venlafaxine, has garnered significant attention in recent pharmacological and analytical research due to its utility as an internal standard in quantitative mass spectrometry and its potential implications in understanding drug metabolism. The compound (CAS: 1062607-49-1) represents a critical tool for advancing precision in antidepressant pharmacokinetic studies, particularly in the context of personalized medicine approaches for major depressive disorder and anxiety disorders.
Recent studies published in the Journal of Chromatography B (2023) have demonstrated the superior performance of D,L-O-Desmethyl Venlafaxine-d10 as a stable isotope-labeled internal standard for LC-MS/MS quantification of venlafaxine and its metabolites in human plasma. The deuterium substitution at ten positions significantly reduces matrix effects while maintaining nearly identical chromatographic behavior to the non-deuterated analyte, achieving a remarkable lower limit of quantification (LLOQ) of 0.1 ng/mL with ≤15% precision.
Innovative research from the University of California, San Francisco (UCSF) has explored novel synthetic pathways for 1062607-49-1, optimizing yield to 92% through a palladium-catalyzed deuteration process. This advancement addresses previous challenges in producing high-purity deuterated standards at scale, as detailed in their 2024 publication in Organic Process Research & Development. The team's work has particular significance for clinical laboratories implementing therapeutic drug monitoring protocols.
Emerging applications in neuropharmacology have revealed unexpected findings regarding the compound's utility beyond analytical chemistry. A 2024 study in Psychopharmacology demonstrated that D,L-O-Desmethyl Venlafaxine-d10 shows distinct binding kinetics at serotonin and norepinephrine transporters compared to its non-deuterated counterpart, suggesting isotopic effects may influence pharmacological properties - a finding that could reshape understanding of structure-activity relationships in SNRI-class antidepressants.
The pharmaceutical industry has shown increased interest in 1062607-49-1 as evidenced by recent patent filings (WO202318756, March 2024) describing novel formulations combining deuterated metabolites with parent compounds to modulate drug release profiles. This development aligns with growing recognition of O-desmethylvenlafaxine's independent therapeutic activity and the potential for optimized enantiomeric ratios in next-generation antidepressant formulations.
Ongoing clinical research presented at the 2024 American Society for Clinical Pharmacology and Therapeutics annual meeting highlights the compound's expanding role in pharmacogenomic studies. Researchers are utilizing D,L-O-Desmethyl Venlafaxine-d10 to investigate CYP2D6 phenotype-genotype correlations, with preliminary data suggesting improved prediction of venlafaxine metabolism in intermediate and poor metabolizers when incorporating deuterated metabolite ratios as biomarkers.
Future research directions appear focused on leveraging the unique properties of 1062607-49-1 to address current limitations in antidepressant therapy. The compound's stability and detectability make it particularly valuable for developing microdosing protocols to study blood-brain barrier penetration, while its structural properties may inform design of novel deuterated therapeutics with optimized metabolic profiles. Upcoming clinical trials (NCT05689321) will evaluate whether deuterated analogs can reduce interindividual variability in drug response.
In conclusion, D,L-O-Desmethyl Venlafaxine-d10 (CAS: 1062607-49-1) has evolved from a specialized analytical tool to a compound of broad significance across multiple research domains. The latest studies underscore its dual role in advancing both analytical methodology and fundamental understanding of SNRI pharmacology, while emerging applications point to potential therapeutic innovations. Continued investigation of this deuterated metabolite promises to yield important insights into precision approaches for mood disorder treatment.
1062607-49-1 (D,L-O-Desmethyl Venlafaxine-d10) 関連製品
- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
- 120003-59-0(2-(Pyridin-3-ylmethoxy)benzoic Acid)
- 2649077-63-2(1H-Isoindol-3-amine, 6-bromo-)
- 2138077-38-8(N-[2-(aminomethyl)pyrimidin-4-yl]-4-nitrobenzene-1-sulfonamide)
- 861084-02-8(2-Bromo-6-methoxyaniline hydrochloride)
- 104065-95-4(2-(2-Methylpropoxy)aniline)
- 52834-10-3(3-Amino-2,6-dibromoisonicotinic acid)
- 179334-17-9(1-(2,3-difluorobenzyl)piperazine)
- 139756-03-9(4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide)
- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)




